N,N'-双(菲-9-基)-N,N'-二苯基联苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine often involves intricate organic reactions that aim to intricately bind phenanthrene units with benzidine or similar frameworks. For instance, the synthesis of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes showcases the complexity of constructing distorted phenanthrene frameworks with significant optical properties, which might share synthesis parallels with our compound of interest (Konishi et al., 2018).

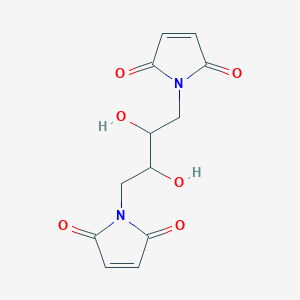

Molecular Structure Analysis

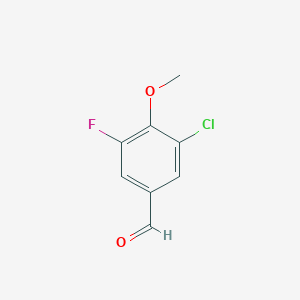

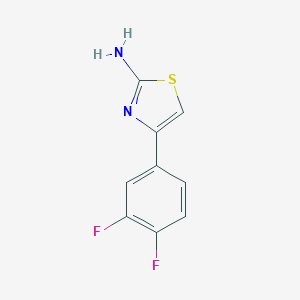

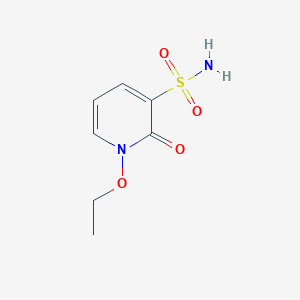

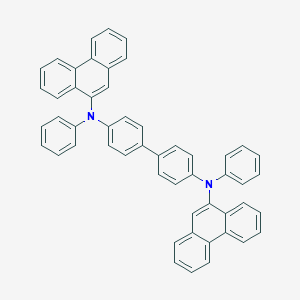

The molecular structure of compounds akin to N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine is often complex and requires detailed analysis to understand. The structure significantly influences the compound's optical properties, as evidenced by studies on related phenanthrene derivatives. The presence of phenyl groups can cause a distortion in the molecular geometry, leading to unique electronic and optical characteristics (Konishi et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine or its analogs can be intricate, with the potential for various chemical transformations. These reactions are pivotal for modifying the compound's structure to tailor its properties for specific applications. The synthesis processes, such as the Diels-Alder reaction, play a crucial role in constructing the phenanthrene core and modifying its functional groups for desired properties (Ilhan et al., 2006).

Physical Properties Analysis

The physical properties of N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. The introduction of phenyl groups at specific positions on the phenanthrene framework can alter these properties significantly, affecting the compound's usability in various applications (Konishi et al., 2018).

科学研究应用

Electrochemistry and Electrogenerated Chemiluminescence

N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine and its derivatives have been studied for their electrochemical properties and electrogenerated chemiluminescence (ECL). Research shows that the stability of radical ions in these compounds is significantly improved by increasing the conjugation of the substituent groups, leading to more stable radical ions. These compounds can produce strong ECL, visible even in a lighted room, suggesting potential applications in ECL-based devices (Qi et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Research has also been conducted on molecules similar to N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine for use in OLEDs. Such studies focus on the design and synthesis of D-A-type molecules that exhibit deep-blue emission and higher singlet formation ratios, indicating potential for highly efficient OLEDs (Obolda et al., 2016).

N-Heterocyclic Carbenes and Metal Complexes

The formation of N-heterocyclic carbenes (NHCs) using derivatives of N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine has been explored. These NHCs are then used to create metal complexes, which have applications in areas like organometallic chemistry and catalysis (Ullah et al., 2009).

Electrocatalytic CO2 Reduction

Studies have incorporated phenanthro-annulated NHCs into pincer complexes to investigate their ability to reduce CO2 electrochemically. Such research is crucial for developing new methods of CO2 reduction, a significant step towards addressing climate change (Therrien et al., 2015).

Electroluminescent Properties and OLED Applications

N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine derivatives have been investigated for their electroluminescent properties. Such studies are important for the development of organic light-emitting diodes, particularly those aiming for specific color emissions like blue or white (Katkova et al., 2010).

Hole-Transporting Materials

Research on derivatives of N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine has shown their potential as hole-transporting materials in electronic devices. This research is significant for improving the efficiency and performance of electronic devices (Paspirgelyte et al., 2009).

安全和危害

Exposure to N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, chemical-resistant gloves, safety glasses, and appropriate protective clothing when handling this compound .

属性

IUPAC Name |

N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFXFIPIIMAZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625008 |

Source

|

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine | |

CAS RN |

182507-83-1 |

Source

|

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。